molecular formula C25H28N6O3S B2511964 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide CAS No. 1112371-82-0

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide

Cat. No. B2511964
CAS RN: 1112371-82-0
M. Wt: 492.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • React it with benzyl bromide and potassium carbonate in cyclopentyl methyl ether at 130°C for 12 hours .

Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinazoline core. It is a heterocyclic scaffold with potential pharmacological applications. The presence of hydrogen bond-accepting and donating characteristics makes it an interesting pharmacophore for specific interactions with target receptors .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is above 250°C (decomposition) .
  • Sensitivity : It is insensitive to both impact and friction stimuli .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide”:

Anticancer Agents

This compound, due to its structural features, has shown potential as an anticancer agent. The triazoloquinazoline core is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) by targeting specific kinases .

Kinase Inhibition

Kinases play a crucial role in cell signaling and regulation. The compound’s structure allows it to act as a potent kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers. Inhibition of c-Met kinase can lead to reduced tumor growth and metastasis .

Antimicrobial Activity

The quinazoline derivatives, including this compound, have been explored for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal pathogens. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Agents

Inflammation is a key factor in many chronic diseases. The compound’s ability to inhibit specific enzymes and signaling pathways involved in inflammation suggests its potential as an anti-inflammatory agent. This could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Neuroprotective Agents

Research has indicated that quinazoline derivatives can have neuroprotective effects. This compound could potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Agents

Given the ongoing need for effective antiviral therapies, this compound’s structure has been investigated for its potential antiviral properties. It may inhibit viral replication by targeting specific viral enzymes or interfering with viral entry into host cells .

Enzyme Inhibition

The compound’s ability to inhibit various enzymes makes it a valuable tool in biochemical research. It can be used to study enzyme functions and interactions, providing insights into metabolic pathways and potential therapeutic targets .

Drug Development

Finally, the compound serves as a lead molecule in drug development. Its diverse biological activities make it a promising candidate for further modification and optimization to develop new therapeutic agents for various diseases .

Future Directions

Researchers should explore the compound’s biological activities, optimize its synthesis, and investigate its potential as a lead compound for drug development. In silico studies and further experimental investigations are necessary to unlock its full therapeutic potential .

Mechanism of Action

Target of Action

Similar compounds have been found to target c-met kinase and DNA . These targets play crucial roles in cell signaling and genetic information processing, respectively.

Mode of Action

Similar compounds have been found to inhibit c-met kinase and intercalate DNA , which can disrupt normal cellular processes and lead to cell death.

Biochemical Pathways

Inhibition of c-met kinase and dna intercalation can affect multiple pathways, including cell growth, division, and dna replication .

Pharmacokinetics

Similar compounds have been found to have favorable adme properties , which can impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .

properties

IUPAC Name

3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJWISHCGTYHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide

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